1-(2-bromoethyl)-3-(trifluoromethyl)-1H-pyrazole
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Overview
Description
1-(2-Bromoethyl)-3-(trifluoromethyl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a bromoethyl group and a trifluoromethyl group
Preparation Methods
The synthesis of 1-(2-bromoethyl)-3-(trifluoromethyl)-1H-pyrazole typically involves the reaction of a pyrazole derivative with a bromoethyl reagent under specific conditions. One common method involves the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
1-(2-Bromoethyl)-3-(trifluoromethyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using palladium-catalyzed cross-coupling techniques.
Scientific Research Applications
1-(2-Bromoethyl)-3-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It is employed in the study of biological pathways and mechanisms, often as a probe or inhibitor.
Mechanism of Action
The mechanism of action of 1-(2-bromoethyl)-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity .
Comparison with Similar Compounds
1-(2-Bromoethyl)-3-(trifluoromethyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(2-Bromoethyl)-1-(trifluoromethyl)cyclobutane: This compound also features a bromoethyl and trifluoromethyl group but has a cyclobutane ring instead of a pyrazole ring.
1-(2-Bromoethyl)-2-(trifluoromethyl)benzene: This compound has a benzene ring and similar substituents, offering different electronic and steric properties.
The unique combination of the pyrazole ring with bromoethyl and trifluoromethyl groups in this compound provides distinct chemical and biological properties that are not observed in its analogs.
Properties
CAS No. |
1189154-66-2 |
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Molecular Formula |
C6H6BrF3N2 |
Molecular Weight |
243 |
Purity |
95 |
Origin of Product |
United States |
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